molecular formula C12H16N2O B14246429 (3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one CAS No. 188524-17-6

(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one

Cat. No.: B14246429
CAS No.: 188524-17-6
M. Wt: 204.27 g/mol
InChI Key: KEJIZNZHMAWJPQ-UHFFFAOYSA-N
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Description

(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one is a chemical compound with a unique structure that includes an imine group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one typically involves the reaction of 1-phenylbutan-1-one with 2-aminoethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often using a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is typically achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-[(2-Aminoethyl)imino]-1-phenylpropan-1-one
  • (3E)-3-[(2-Aminoethyl)imino]-1-phenylpentan-1-one

Uniqueness

(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one is unique due to its specific structural features, such as the length of the carbon chain and the position of the imine group

Properties

CAS No.

188524-17-6

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-(2-aminoethylimino)-1-phenylbutan-1-one

InChI

InChI=1S/C12H16N2O/c1-10(14-8-7-13)9-12(15)11-5-3-2-4-6-11/h2-6H,7-9,13H2,1H3

InChI Key

KEJIZNZHMAWJPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCN)CC(=O)C1=CC=CC=C1

Origin of Product

United States

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